Cyclobuxine D
Overview
Description
Cyclobuxine D is a steroid alkaloid.
Mechanism of Action
Target of Action
Cyclobuxine D primarily targets the muscarinic acetylcholine receptor (mAChR) . It also targets the reverse transcriptase enzyme , thereby having an inhibitory effect on HIV by seemingly delaying the decrease in CD4 cell counts .
Mode of Action
This compound interacts with its targets to induce significant physiological changes. It has a bradycardic effect on the rat heart, meaning it can slow down the heart rate . Furthermore, it exhibits an inhibitory action on acetylcholine and Ba++ induced contraction of the longitudinal muscle isolated from the rabbit jejunum .
Biochemical Pathways
cholinergic signaling pathways . Its inhibitory effect on reverse transcriptase enzyme indicates its potential role in HIV replication pathways .
Pharmacokinetics
It’s known that the compound is derived from the cholesterol skeleton , suggesting that it may share some metabolic pathways with steroidal compounds.
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in heart rate and an inhibition of muscle contraction . It also has an inhibitory effect on HIV by seemingly delaying the decrease in CD4 cell counts .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the plant from which this compound is extracted, Buxus microphylla, grows in various regions, suggesting that geographical and climatic conditions could impact the compound’s properties . .
Biochemical Analysis
Biochemical Properties
Cyclobuxine D interacts with various biomolecules, contributing to its biochemical properties. It has been shown to inhibit the release of ATP metabolites and prevent the release of creatine phosphokinase induced by ischemia . This suggests that this compound may interact with enzymes involved in ATP metabolism and creatine phosphokinase.
Cellular Effects
This compound has a biphasic effect on the stability of nucleic acids. At low concentrations, it stabilizes the original conformation of DNA and other nucleic acids . This suggests that this compound may influence cell function by interacting with nucleic acids and potentially affecting gene expression and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. As a steroidal alkaloid, it contains a cyclopropane ring containing a 9β,19-cyclopregnane cyclic structure . This structure allows it to bind to other biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that it has a protective effect on myocardial cells against ischemia and reperfusion in an isolated rat heart model . This suggests that this compound may have long-term effects on cellular function.
Dosage Effects in Animal Models
It is known that ingestion of this compound has several adverse effects on animals
Metabolic Pathways
It is known that this compound is derived from the cholesterol skeleton , suggesting that it may be involved in cholesterol metabolism
Properties
IUPAC Name |
(1S,3R,6S,8R,11S,12S,14R,15S,16R)-12,16-dimethyl-6-(methylamino)-15-[(1S)-1-(methylamino)ethyl]-7-methylidenepentacyclo[9.7.0.01,3.03,8.012,16]octadecan-14-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42N2O/c1-15-17-7-8-20-23(4)13-19(28)21(16(2)26-5)22(23,3)11-12-25(20)14-24(17,25)10-9-18(15)27-6/h16-21,26-28H,1,7-14H2,2-6H3/t16-,17-,18-,19+,20-,21-,22+,23-,24+,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNZFQANPMIOIU-WZBMPAQFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(CC2(C1(CCC34C2CCC5C3(C4)CCC(C5=C)NC)C)C)O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5=C)NC)C)C)O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101046371 | |
Record name | Cyclobuxine D | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101046371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2241-90-9 | |
Record name | (3β,5α,16α,20S)-14-Methyl-3,20-bis(methylamino)-4-methylene-9,19-cyclopregnan-16-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2241-90-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclobuxine D | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002241909 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclobuxine D | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91720 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclobuxine D | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101046371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CYCLOBUXINE D | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RP83EW60V2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.